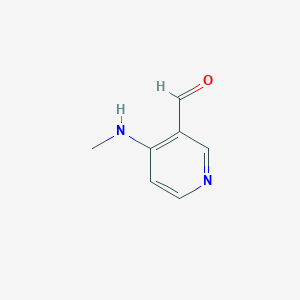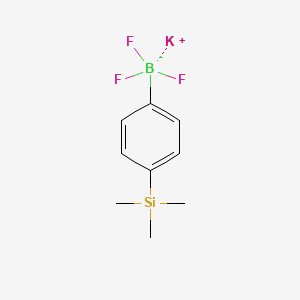
Potassium trifluoro(4-(trimethylsilyl)phenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide typically involves the reaction of 4-(trimethylsilyl)phenylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, boronic esters, borohydrides, and various substituted boron compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide is widely used in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds, making it essential for the synthesis of complex organic molecules.
Biology
In biological research, this compound is used as a labeling reagent for the detection of biomolecules. Its stability and reactivity make it suitable for tagging proteins and nucleic acids.
Medicine
In medicine, potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide is explored for its potential in drug development. It serves as a building block for the synthesis of boron-containing drugs, which have shown promise in treating various diseases.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique properties enhance the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide involves its ability to form stable complexes with various substrates. The trifluoroborate group acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This interaction is crucial in cross-coupling reactions, where the compound serves as a catalyst or reagent to form new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide stands out due to the presence of the trimethylsilyl group, which imparts unique steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its counterparts. Additionally, its stability under various conditions makes it a preferred choice in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H13BF3KSi |
|---|---|
Peso molecular |
256.19 g/mol |
Nombre IUPAC |
potassium;trifluoro-(4-trimethylsilylphenyl)boranuide |
InChI |
InChI=1S/C9H13BF3Si.K/c1-14(2,3)9-6-4-8(5-7-9)10(11,12)13;/h4-7H,1-3H3;/q-1;+1 |
Clave InChI |
WWXQWLRROYBNAW-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=C(C=C1)[Si](C)(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


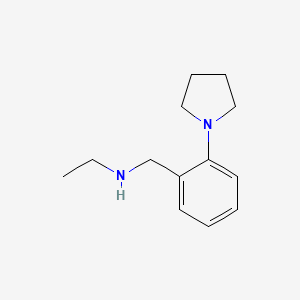

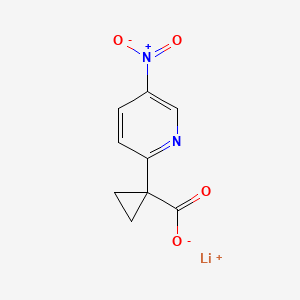
![[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13487950.png)
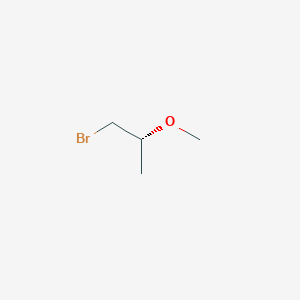
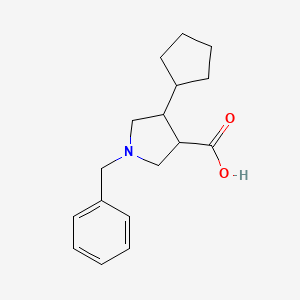
![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487964.png)
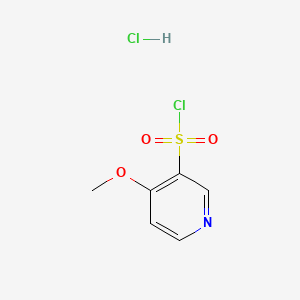
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride](/img/structure/B13487972.png)
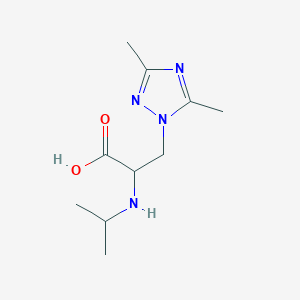
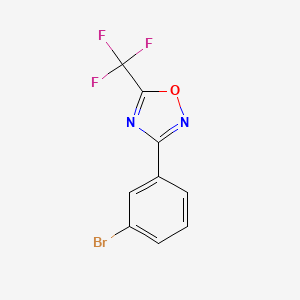

![2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13487991.png)
